(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound "(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" features a benzothiazole-pyridine hybrid core linked via a methanone bridge to a 4-(2-fluorophenyl)piperazine moiety. Its structural complexity arises from the integration of three pharmacologically relevant motifs:
- Benzothiazole: A heterocyclic aromatic system with sulfur and nitrogen atoms, known for its role in antitumor and antimicrobial agents.
- Pyridine: A basic aromatic ring contributing to electronic stability and metal-binding properties.
- 4-(2-Fluorophenyl)piperazine: A piperazine derivative substituted with a fluorinated aryl group, commonly associated with CNS-targeting activity (e.g., receptor antagonism) .
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c24-17-7-1-3-9-19(17)27-12-14-28(15-13-27)23(29)16-6-5-11-25-21(16)22-26-18-8-2-4-10-20(18)30-22/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXWVIYEMZFPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , often referred to as BT-Py-Pip , has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
1. Antimycobacterial Activity
Recent studies have identified BT-Py-Pip as part of a broader class of benzo[d]thiazole-piperazine derivatives that exhibit significant antimycobacterial activity. In vitro testing against Mycobacterium tuberculosis H37Rv strain revealed that several derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 1-10 μM , indicating potent activity. Notably, compounds with trifluoromethyl substitutions showed MICs as low as 2.35 μM , coupled with low cytotoxicity profiles, suggesting a favorable therapeutic index .
| Compound | MIC (μM) | Cytotoxicity (IC50) | Therapeutic Index |
|---|---|---|---|
| BT-Py-Pip | 2.35 - 7.94 | >50 μg/mL | 8 - 64 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties . In various cancer cell lines, including breast cancer (SK-BR-3) and colorectal carcinoma (HCT-116), BT-Py-Pip exhibited promising growth inhibition rates. For instance, at a concentration of 10 μM , it achieved a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 .
| Cell Line | GI (%) at 10 μM |
|---|---|
| HOP-92 (NSCL) | 86.28 |
| HCT-116 | 40.87 |
| SK-BR-3 | 46.14 |
The mechanism underlying the biological activity of BT-Py-Pip is thought to involve multiple pathways:
- Inhibition of bacterial cell wall synthesis : The benzo[d]thiazole moiety is known to interact with bacterial enzymes involved in cell wall biosynthesis.
- Induction of apoptosis in cancer cells : The compound may trigger apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
Structure-Activity Relationship (SAR)
Understanding the SAR of BT-Py-Pip is crucial for optimizing its efficacy and reducing toxicity:
- Substituent Variations : The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances antimycobacterial potency while maintaining low cytotoxicity.
- Piperazine Modifications : Alterations in the piperazine ring can influence both solubility and biological activity, highlighting the importance of this moiety in drug design.
Case Study 1: Antimycobacterial Screening
A study screened a library of benzo[d]thiazole-piperazine derivatives, including BT-Py-Pip, against M. tuberculosis. Compounds were assessed for their MIC values using standard broth microdilution methods, revealing several promising candidates for further development as anti-tubercular agents .
Case Study 2: Cancer Cell Line Evaluation
In another investigation, BT-Py-Pip was tested across multiple cancer cell lines using an MTT assay to assess cell viability post-treatment. The results indicated that modifications to the piperazine ring could enhance selectivity towards specific cancer types, providing insights into tailored therapeutic strategies .
Comparison with Similar Compounds
Benzothiazole vs. Benzoimidazole
The compound in , 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone, replaces benzothiazole with benzoimidazole. In contrast, the sulfur in benzothiazole increases lipophilicity, favoring blood-brain barrier penetration .
Pyridine vs. Pyrazolo-pyrimidine
describes a compound with a pyrazolo[1,5-a]pyrimidine core instead of pyridine. Pyrazolo-pyrimidines exhibit greater conformational rigidity and are often utilized in kinase inhibitors. The pyridine in the target compound offers simpler synthetic accessibility but reduced steric hindrance .
Piperazine Substitutions
Fluorophenyl vs. Trifluoromethylphenyl
The 2-fluorophenyl group in the target compound contrasts with the 4-(trifluoromethyl)phenyl substituent in ’s thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone. The fluorine atom in the target compound provides moderate electronegativity and metabolic stability, while the trifluoromethyl group in ’s compound enhances hydrophobicity and may prolong half-life .
Arylpiperazine vs. Alkylpiperazine
includes 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone, which retains the trifluoromethylphenyl-piperazine but replaces the methanone bridge with an ethanone.
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (0.45–0.60) to piperazine-based analogs in and due to shared arylpiperazine and carbonyl motifs. However, similarity drops below 0.30 for compounds with divergent cores (e.g., pyrazolo-pyrimidines in ) .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
*LogP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s LogP (3.1) balances CNS penetration and solubility better than highly hydrophobic analogs like (LogP 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
